N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0954591
InChI:
InChI=1S/C15H12ClNO5S/c1-9(18)12-6-14-15(22-8-21-14)7-13(12)17-23(19,20)11-4-2-10(16)3-5-11/h2-7,17H,8H2,1H3
SMILES:
CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)Cl)OCO2
Molecular Formula:
C15H12ClNO5S
Molecular Weight:
353.8 g/mol
N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide
CAS No.:
Cat. No.: VC0954591
Molecular Formula: C15H12ClNO5S
Molecular Weight: 353.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H12ClNO5S |
|---|---|
| Molecular Weight | 353.8 g/mol |
| IUPAC Name | N-(6-acetyl-1,3-benzodioxol-5-yl)-4-chlorobenzenesulfonamide |
| Standard InChI | InChI=1S/C15H12ClNO5S/c1-9(18)12-6-14-15(22-8-21-14)7-13(12)17-23(19,20)11-4-2-10(16)3-5-11/h2-7,17H,8H2,1H3 |
| Standard InChI Key | BYFQTIYILMWLMY-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)Cl)OCO2 |
| Canonical SMILES | CC(=O)C1=CC2=C(C=C1NS(=O)(=O)C3=CC=C(C=C3)Cl)OCO2 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator